5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid
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Overview
Description
5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid typically involves the reaction of 4-acetamidophenol with furan-2-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as EDC∙HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit enzymes involved in iron acquisition, which is crucial for bacterial survival and virulence . The compound’s structure allows it to form stable interactions with these enzymes, thereby disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer production.
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: Known for its antimycobacterial properties.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Used in various chemical syntheses.
Uniqueness
5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetamido group allows for targeted interactions with biological molecules, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C14H13NO5 |
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Molecular Weight |
275.26 g/mol |
IUPAC Name |
5-[(4-acetamidophenoxy)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO5/c1-9(16)15-10-2-4-11(5-3-10)19-8-12-6-7-13(20-12)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
JOCAANAKZCRYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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